

# Application of Ruthenium(II) in Transfer Hydrogenation of Ketones: Application Notes and Protocols

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## Compound of Interest

Compound Name: Ruthenium(2+)

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The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and other valuable compounds. Among the various methods available, Ruthenium(II)-catalyzed transfer hydrogenation (TH) has emerged as a powerful and versatile tool. This technique utilizes a stable and readily available hydrogen donor, typically 2-propanol, in the presence of a catalytic amount of a Ru(II) complex to efficiently reduce a wide range of ketones. This approach avoids the need for high-pressure gaseous hydrogen, making it a more experimentally convenient and safer alternative to traditional hydrogenation methods.

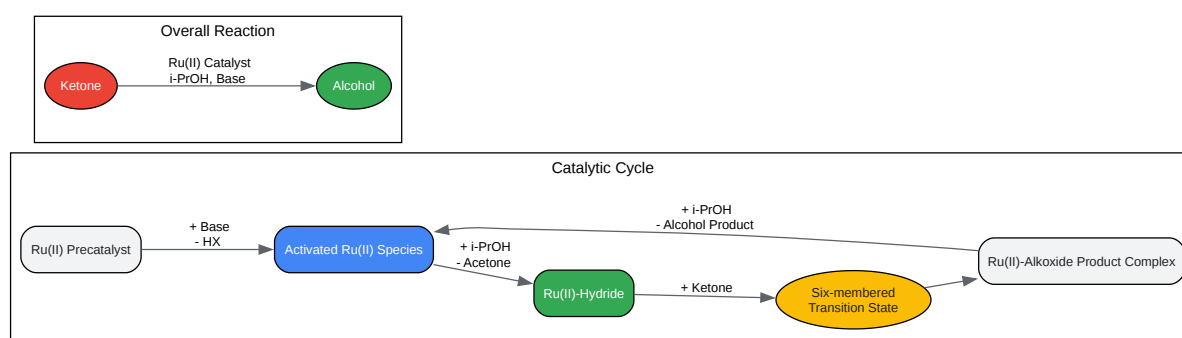
This document provides a detailed overview of the application of Ru(II) in the transfer hydrogenation of ketones, including mechanistic insights, catalyst systems, experimental protocols, and a summary of catalytic performance data.

## Mechanistic Overview

The transfer hydrogenation of ketones catalyzed by Ru(II) complexes is widely accepted to proceed through a concerted, outer-sphere mechanism involving a six-membered cyclic transition state.<sup>[1][2]</sup> This "metal-ligand bifunctional" mechanism is a key feature of highly efficient catalysts, such as the well-known Noyori-type catalysts.

The catalytic cycle can be summarized as follows:

- **Activation of the Precatalyst:** In the presence of a base, the Ru(II) precatalyst is activated, often forming a 16-electron ruthenium amide complex.<sup>[2][3]</sup>
- **Formation of the Ruthenium Hydride:** The activated catalyst reacts with the hydrogen donor (e.g., 2-propanol) to generate a ruthenium hydride species, which is the key reducing agent.<sup>[1][3]</sup>
- **Hydrogen Transfer:** The ketone substrate coordinates to the ruthenium hydride, and a concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl group occurs through a six-membered ring transition state.<sup>[1][4]</sup> This step is typically stereodetermining in asymmetric transfer hydrogenation.
- **Product Release and Catalyst Regeneration:** The resulting alcohol product is released, and the coordinatively unsaturated ruthenium species is regenerated, ready to start a new catalytic cycle.<sup>[1]</sup>



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**Figure 1:** Simplified catalytic cycle for Ru(II)-catalyzed transfer hydrogenation of ketones.

## Ruthenium(II) Catalyst Systems

A variety of Ru(II) complexes have been developed for the transfer hydrogenation of ketones. These can be broadly categorized as:

- **Half-Sandwich (Piano-Stool) Complexes:** These are among the most common and effective catalysts. They typically feature an  $\eta^6$ -arene ligand (e.g., p-cymene), a chiral diamine or amino alcohol ligand, and a halide.<sup>[2][5][6]</sup> The Noyori-Ikariya catalysts are prominent examples and are renowned for their high efficiency and enantioselectivity in asymmetric synthesis.<sup>[6][7]</sup>
- **Ruthenacycles:** These complexes contain a ruthenium-carbon bond within a cyclic structure and have shown significant activity in transfer hydrogenation.<sup>[8]</sup>
- **Complexes with Functional Ligands:** Ligands containing functionalities that can participate in the catalytic cycle, for instance, through hydrogen bonding, can enhance catalytic activity.<sup>[3]</sup>

## Experimental Protocols

The following are generalized protocols for racemic and asymmetric transfer hydrogenation of ketones using Ru(II) catalysts.

### 3.1. General Protocol for Racemic Transfer Hydrogenation

This protocol is based on procedures described for various half-sandwich Ru(II) complexes.<sup>[3][9]</sup>

Materials:

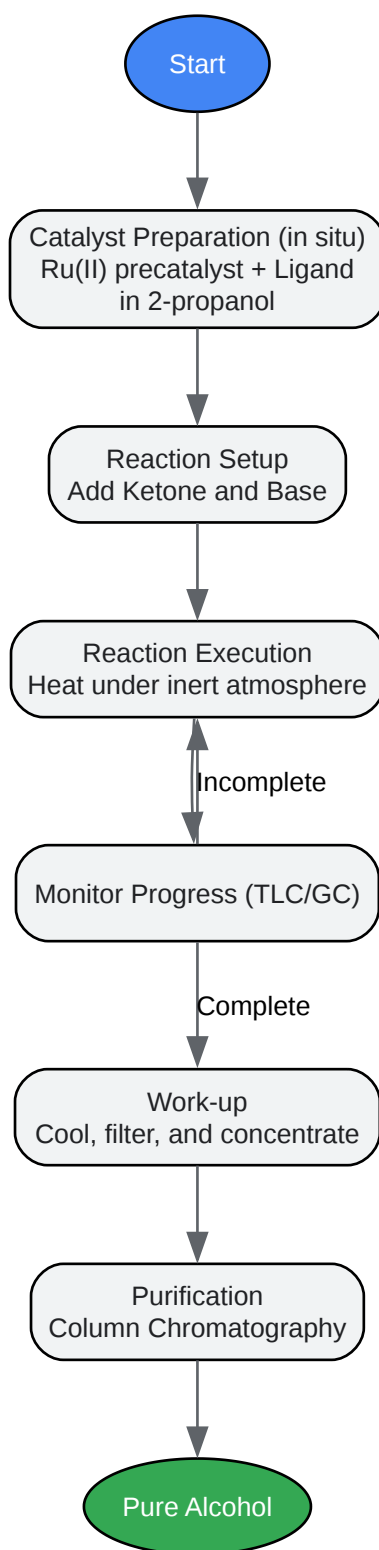
- Ruthenium(II) precatalyst (e.g.,  $[\text{Ru}(\eta^6\text{-p-cymene})\text{Cl}_2]_2$ )
- Ligand (e.g., a bidentate N,N- or N,O-donor ligand)
- Ketone substrate
- Anhydrous 2-propanol (hydrogen donor and solvent)
- Base (e.g.,  $\text{Cs}_2\text{CO}_3$ ,  $\text{K}_2\text{CO}_3$ , or  $i\text{PrOK}$ )

- Inert atmosphere (Nitrogen or Argon)
- Schlenk flask or sealed reaction tube
- Magnetic stirrer and heating plate

#### Procedure:

- Catalyst Preparation (in situ):
  - To a dry Schlenk flask under an inert atmosphere, add the Ru(II) precatalyst (e.g.,  $[\text{Ru}(\eta^6\text{-p-cymene})\text{Cl}_2]_2$ , 0.5-1 mol%) and the ligand (1-2 mol%).
  - Add anhydrous 2-propanol to dissolve the components.
  - Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for complex formation.
- Reaction Setup:
  - To the flask containing the catalyst solution, add the ketone substrate (1.0 mmol).
  - Add the base (e.g.,  $\text{Cs}_2\text{CO}_3$ , 0.3 mmol).
  - Add additional anhydrous 2-propanol to achieve the desired substrate concentration (typically 0.1-0.5 M).
- Reaction Execution:
  - Seal the flask and heat the reaction mixture to the desired temperature (typically refluxing 2-propanol,  $\sim 82^\circ\text{C}$ , or higher temperatures up to  $130^\circ\text{C}$  in a sealed tube) with vigorous stirring.<sup>[3]</sup>
  - Monitor the reaction progress by TLC or GC analysis.
- Work-up and Purification:
  - Once the reaction is complete, cool the mixture to room temperature.

- Filter the mixture to remove the base and any precipitated catalyst residues.
- Wash the solids with a small amount of solvent (e.g., ethyl acetate).
- Combine the filtrate and washings and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired alcohol.



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